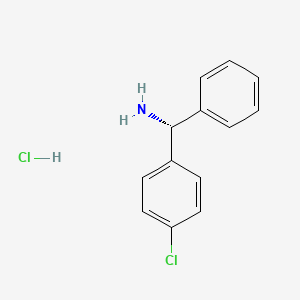![molecular formula C14H26N2O2 B2508744 (E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide CAS No. 2411337-25-0](/img/structure/B2508744.png)
(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly known as DMABN, and it is a synthetic molecule that belongs to the class of amides. DMABN has a unique chemical structure that makes it a promising candidate for scientific research.
Mecanismo De Acción
DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that regulates the release of several neurotransmitters in the brain. DMABN binds to the receptor and prevents the influx of calcium ions, which reduces the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action makes DMABN a promising candidate for the treatment of several neurological disorders.
Biochemical and Physiological Effects:
DMABN has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMABN inhibits the release of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. DMABN has also been shown to inhibit the growth of several cancer cell lines, indicating its potential as an anti-cancer agent. In vivo studies have shown that DMABN improves cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. DMABN is also highly selective for the alpha7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, DMABN has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMABN also has a short half-life, which limits its duration of action in vivo.
Direcciones Futuras
DMABN has great potential for future research. One of the future directions for DMABN is to develop more potent and selective analogs of DMABN that can be used as therapeutic agents for neurological disorders. Another future direction is to study the role of the alpha7 nicotinic acetylcholine receptor in various physiological and pathological processes using DMABN as a tool. DMABN can also be used as a starting point for the development of new drugs for various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, DMABN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties. DMABN has several advantages for lab experiments, but it also has some limitations. Future research on DMABN can lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of DMABN involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing DMABN is through the reaction of (E)-4-(dimethylamino)but-2-enal with ethyl cyclopentanecarboxylate in the presence of a base. This reaction yields DMABN as a yellowish oil, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
DMABN has shown great potential in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a promising target for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-18-14(9-5-6-10-14)12-15-13(17)8-7-11-16(2)3/h7-8H,4-6,9-12H2,1-3H3,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVGXBXIDSHBO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCCC1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



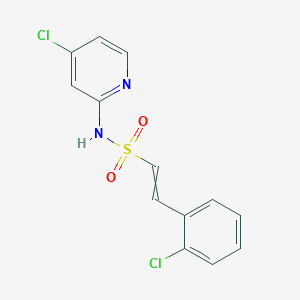
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
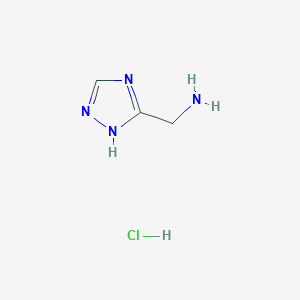
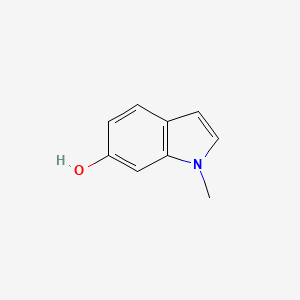
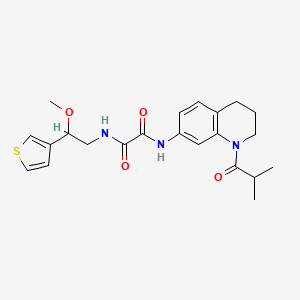
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
